molecular formula C18H15FN4O3S2 B2962603 N-(2-fluorophenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 392298-02-1

N-(2-fluorophenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2962603
CAS No.: 392298-02-1
M. Wt: 418.46
InChI Key: IZDAGACNHFNRPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H15FN4O3S2 and its molecular weight is 418.46. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research indicates significant interest in the synthesis of N-(2-fluorophenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide analogs for anticancer applications. For instance, Abu-Melha (2021) discussed the synthesis, molecular modeling, and anticancer screening of new imidazothiadiazole analogs, demonstrating potent cytotoxic results against breast cancer cell lines compared to other derivatives and 5-fluorouracil as a reference (Abu-Melha, 2021). Moreover, Rzeski, Matysiak, & Kandefer-Szerszeń (2007) continued studies on anticancer activities of 2-amino-1,3,4-thiadiazole based compounds, highlighting their inhibition of tumor cell proliferation across various cancer types, including an observed neuroprotective activity in neuronal cultures (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Antimicrobial and Antiproliferative Activities

Badiger et al. (2013) synthesized sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, evaluating their antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as fungi (Badiger et al., 2013). Additionally, Bayazeed & Alqahtani (2020) synthesized pyridine linked thiazole derivatives through a spacer, assessing their cytotoxicity against multiple cancer cell lines, with some compounds showing promising anticancer activity against MCF-7 and HepG2 cell lines (Bayazeed & Alqahtani, 2020).

Analytical and Environmental Studies

The compound and its analogs have also been explored for their environmental relevance. For instance, Zimmerman, Schneider, & Thurman (2002) analyzed and detected herbicides dimethenamid and flufenacet, along with their sulfonic and oxanilic acid degradates in natural water, indicating the importance of such compounds in environmental monitoring (Zimmerman, Schneider, & Thurman, 2002).

Properties

IUPAC Name

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3S2/c19-13-8-4-5-9-14(13)20-16(25)11-27-18-23-22-17(28-18)21-15(24)10-26-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDAGACNHFNRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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